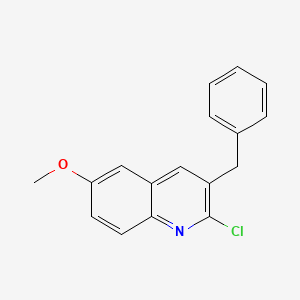3-Benzyl-2-chloro-6-methoxyquinoline
CAS No.: 918518-74-8
Cat. No.: VC11995842
Molecular Formula: C17H14ClNO
Molecular Weight: 283.7 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 918518-74-8 |
|---|---|
| Molecular Formula | C17H14ClNO |
| Molecular Weight | 283.7 g/mol |
| IUPAC Name | 3-benzyl-2-chloro-6-methoxyquinoline |
| Standard InChI | InChI=1S/C17H14ClNO/c1-20-15-7-8-16-13(11-15)10-14(17(18)19-16)9-12-5-3-2-4-6-12/h2-8,10-11H,9H2,1H3 |
| Standard InChI Key | VKROLEQJNDAHLE-UHFFFAOYSA-N |
| SMILES | COC1=CC2=CC(=C(N=C2C=C1)Cl)CC3=CC=CC=C3 |
| Canonical SMILES | COC1=CC2=CC(=C(N=C2C=C1)Cl)CC3=CC=CC=C3 |
Introduction
Chemical Profile and Structural Characteristics
Molecular Architecture
3-Benzyl-2-chloro-6-methoxyquinoline features a quinoline core—a bicyclic system comprising a benzene ring fused to a pyridine ring. Key substituents include:
-
Benzyl group at position 3, contributing to lipophilicity and steric bulk.
-
Chlorine atom at position 2, enhancing electrophilic reactivity.
-
Methoxy group at position 6, influencing electronic properties and hydrogen-bonding potential.
The compound’s molecular formula, , and weight (299.76 g/mol) align with derivatives reported in patents for antitubercular agents .
Physicochemical Properties
The absence of experimental data for melting/boiling points underscores the need for further characterization.
Synthesis and Optimization Strategies
Synthetic Pathway
The synthesis of 3-benzyl-2-chloro-6-methoxyquinoline involves three critical steps, as adapted from methods for analogous intermediates :
Step 1: Synthesis of 3-Benzyl-6-bromo-2-chloroquinoline
-
Reagents: Phosphorus oxychloride (71.4–80 mL), DMF (27.2–30 mL), N-(4-bromophenyl)-3-hydrocinnamamide (34.3–36.5 g).
-
Conditions: Vilsmeier-Haack reaction at 80°C for 12 hours.
Step 2: Methoxy Substitution at Position 6
-
Reagents: Sodium methoxide (200 mL), anhydrous methanol.
-
Conditions: Reflux for 12 hours to replace chlorine with methoxy.
Step 3: Chlorination at Position 2
-
Reagents: N-Chlorosuccinimide (6.8–7.5 g), benzoyl peroxide (1.2–1.5 g).
-
Conditions: Radical chlorination in carbon tetrachloride under reflux for 6–8 hours.
Reaction Mechanisms
-
Vilsmeier-Haack Formylation: Activates the quinoline ring for electrophilic substitution, enabling bromine incorporation .
-
Nucleophilic Aromatic Substitution: Methoxide replaces chlorine at position 6 via an mechanism, favored by electron-withdrawing groups .
-
Radical Chlorination: N-Chlorosuccinimide generates chlorine radicals, which selectively target position 2 due to steric and electronic factors .
Pharmaceutical and Industrial Applications
Role in Antitubercular Drug Synthesis
3-Benzyl-2-chloro-6-methoxyquinoline serves as a precursor to TMC-207 (bedaquiline), a WHO-recommended drug for multidrug-resistant tuberculosis . Its quinoline core disrupts mycobacterial ATP synthesis by inhibiting the proton pump of ATP synthase .
Challenges and Future Directions
Pharmacological Profiling
Future studies should prioritize:
-
In Vitro Assays: Testing against Mycobacterium tuberculosis and cancer cell lines.
-
ADMET Studies: Assessing absorption, metabolism, and toxicity profiles.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume